molecular formula C7H8BrNO3 B2710979 Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate CAS No. 1934872-16-8

Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate

Cat. No. B2710979
M. Wt: 234.049
InChI Key: GVDKTWZYOCUEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 . It is a building block used for the synthesis of various pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate consists of a five-membered oxazole ring, which contains an oxygen atom and a nitrogen atom . The ring is substituted with a bromine atom, a methyl group, and an ethyl carboxylate group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate are not available, oxazoles in general can undergo various reactions. For instance, they can be arylated and alkenylated through palladium-catalyzed reactions .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate is a compound with a molecular weight of 234.05 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, can be transformed into 2-aminoalkyloxazole-4-carboxylate esters through a series of N-acylation, irradiation, and deprotection steps. This process highlights the compound's utility in synthesizing chiral molecules without significant racemization, emphasizing its role in creating compounds with potential biological activity (Cox, Prager, & Svensson, 2003).

Efficient Synthesis under Solvent-Free Conditions

Another study demonstrates the compound's versatility in synthesizing ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates or ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates under solvent-free conditions. This method utilizes ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate, showcasing an efficient and environmentally friendly synthetic route (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

[4 + 2] Annulation for Tetrahydropyridines Synthesis

The compound is also utilized in [4 + 2] annulation reactions, acting as a 1,4-dipole synthon to generate highly functionalized tetrahydropyridines. This process is catalyzed by organic phosphine and results in adducts with complete regioselectivity, highlighting the compound's utility in constructing nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).

Direct (Hetero)Arylation for Oxazoles Synthesis

A significant application involves the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, leading to (hetero)aryloxazoles. This method provides an efficient access to oxazoles, demonstrating the compound's role in synthesizing biologically relevant structures with potential applications in medicinal chemistry (Verrier, Martin, Hoarau, & Marsais, 2008).

Safety And Hazards

Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate may pose certain hazards. It is advisable to avoid breathing dust, fume, gas, mist, vapors, or spray. If on skin or clothing, remove contaminated clothing and rinse skin immediately with plenty of water for 15-20 minutes .

properties

IUPAC Name

ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDKTWZYOCUEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate

CAS RN

1934872-16-8
Record name ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.